O-Desmethyl gefitinib D8

LC-MS/MS Bioanalysis Pharmacokinetics

Source O-Desmethyl gefitinib D8 (M523595-d8), the definitive octa-deuterated internal standard for gefitinib metabolite quantification. Its co-elution with the target analyte completely corrects for LC-MS/MS matrix effects (ion suppression/enhancement)—a critical failure point for structural analogs. This ensures the accuracy required for correlating CYP2D6-mediated metabolite exposure with clinical outcomes in therapeutic drug monitoring and pharmacokinetic studies.

Molecular Formula C21H22ClFN4O3
Molecular Weight 440.9 g/mol
Cat. No. B12430839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl gefitinib D8
Molecular FormulaC21H22ClFN4O3
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O
InChIInChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i5D2,6D2,8D2,9D2
InChIKeyIFMMYZUUCFPEHR-RHDPTBQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethyl Gefitinib D8: A Deuterated Internal Standard for Gefitinib Metabolite Quantification


O-Desmethyl gefitinib D8 (also referred to as M523595-d8) is a stable isotope-labeled analog of O-desmethyl gefitinib, the primary active metabolite of the EGFR tyrosine kinase inhibitor gefitinib [1]. This octa-deuterated compound (incorporating eight deuterium atoms) serves as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . Its primary utility lies in enabling accurate and precise quantification of the unlabeled metabolite in complex biological matrices, a critical requirement for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial sample analysis [2].

Why O-Desmethyl Gefitinib Quantification Requires a Specific Deuterated Internal Standard


Accurate quantification of O-desmethyl gefitinib in plasma by LC-MS/MS is challenged by matrix effects (ion suppression/enhancement from co-eluting biological components) and variability in sample preparation and instrument response [1]. While structural analogs can be used as internal standards, they do not perfectly co-elute with the analyte and thus fail to fully correct for matrix effects . Stable isotope-labeled (SIL) internal standards, like O-desmethyl gefitinib D8, exhibit nearly identical physicochemical properties to the target analyte, ensuring co-elution and enabling precise compensation for these analytical variables . Using the non-deuterated compound as an internal standard is not feasible, as it cannot be distinguished from the endogenous analyte by mass spectrometry [2].

Quantitative Differentiation: O-Desmethyl Gefitinib D8 vs. Alternative Internal Standards


Mass Shift Advantage: O-Desmethyl Gefitinib D8 vs. Non-Deuterated O-Desmethyl Gefitinib

O-Desmethyl gefitinib D8 exhibits a mass shift of +8 Da relative to the unlabeled analyte (O-desmethyl gefitinib) due to the replacement of eight hydrogen atoms with deuterium . This mass difference allows the mass spectrometer to resolve the internal standard and the analyte into distinct channels in the mass spectrum, eliminating signal interference [1]. In contrast, the non-deuterated compound, if used as an internal standard, would be indistinguishable from the analyte in a biological sample, rendering accurate quantification impossible [2].

LC-MS/MS Bioanalysis Pharmacokinetics

Deuterium Incorporation Purity: A Critical Quality Metric for Internal Standard Performance

The effectiveness of a SIL-IS depends on its isotopic purity, which is the percentage of molecules fully labeled with deuterium. O-Desmethyl gefitinib D8 is specified with an isotopic purity of ≥98 atom% D . This high level of deuteration minimizes the presence of unlabeled or partially labeled species (isotopologues) that would otherwise contribute to the signal in the analyte channel (m/z of unlabeled O-desmethyl gefitinib) . Lower isotopic purity, as may be found in less rigorously synthesized deuterated standards, leads to inaccurate quantification due to cross-talk between the IS and analyte channels .

Isotopic Purity Quality Control LC-MS/MS

Chromatographic Co-Elution: Deuterium Labeling Preserves Retention Time

A key advantage of stable isotope-labeled internal standards is their near-identical chromatographic behavior to the unlabeled analyte [1]. The replacement of hydrogen with deuterium causes a negligible change in hydrophobicity, meaning O-desmethyl gefitinib D8 and O-desmethyl gefitinib co-elute under standard reversed-phase HPLC conditions [2]. This co-elution ensures that both compounds experience the same matrix effects (ion suppression/enhancement) during electrospray ionization, a condition not reliably met by non-isotopic structural analogs [1]. While deuterated compounds can sometimes exhibit a slight shift in retention time (typically <0.05 min), this is minimal and does not impair their function as an internal standard .

Chromatography HPLC Matrix Effects

Primary Application Scenarios for O-Desmethyl Gefitinib D8


Clinical Pharmacokinetic Studies of Gefitinib

Used as an internal standard to accurately quantify O-desmethyl gefitinib plasma concentrations in patients receiving gefitinib therapy, enabling the assessment of metabolite exposure and its relationship to CYP2D6 genotype and clinical outcomes [1]. The D8 standard's co-elution properties are critical for mitigating matrix effects inherent in clinical plasma samples [1].

Therapeutic Drug Monitoring (TDM) Assay Development

Incorporated into validated LC-MS/MS methods for the routine monitoring of gefitinib and its active metabolite in cancer patients to guide dose optimization and manage toxicity [2]. The high isotopic purity ensures the assay's accuracy and precision across the therapeutic range [2].

In Vitro Metabolism and Drug-Drug Interaction Studies

Employed in microsomal or hepatocyte incubations to quantify O-desmethyl gefitinib formation rates, elucidating the role of CYP2D6 and CYP3A4 in gefitinib metabolism and predicting potential drug interactions [3]. The D8 IS corrects for variability in sample preparation and ionization efficiency across different experimental conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desmethyl gefitinib D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.